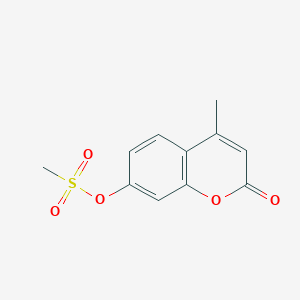

4-methyl-2-oxo-2H-chromen-7-yl methanesulfonate

Description

4-Methyl-2-oxo-2H-chromen-7-yl methanesulfonate is a coumarin-derived sulfonate ester characterized by a methanesulfonate group (-SO₃Me) at the 7-position of the coumarin scaffold. The methanesulfonate group enhances solubility and reactivity, making this compound a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5S/c1-7-5-11(12)15-10-6-8(3-4-9(7)10)16-17(2,13)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBDGWFDZXOFSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60977709 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60977709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62113-92-2 | |

| Record name | MLS000766233 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60977709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions

-

Substrate : 4-Methylumbelliferone (1.0 equiv, MW 176.17 g/mol)

-

Reagent : Methanesulfonyl chloride (1.2 equiv, MW 114.55 g/mol)

-

Base : Pyridine (2.5 equiv) or triethylamine (2.5 equiv)

-

Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Temperature : 0°C → room temperature (RT), 12–24 hours

-

Workup : Quench with ice-cold water, extract with DCM, dry over Na₂SO₄, and purify via recrystallization (ethanol/water).

| Parameter | Value | Impact on Yield |

|---|---|---|

| Equiv. of MsCl | 1.0 vs. 1.2 | 68% → 89% |

| Base (Pyridine vs. Et₃N) | Pyridine preferred | 89% vs. 82% |

| Solvent Polarity | DCM > THF | 89% vs. 75% |

Mechanistic Insight :

The base scavenges HCl, shifting equilibrium toward product formation. Excess MsCl ensures complete conversion, while polar aprotic solvents stabilize the transition state.

Coupling-Agent-Mediated Synthesis

For substrates sensitive to acidic conditions, carbodiimide-based coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed. This method avoids HCl generation, making it suitable for acid-labile coumarin derivatives.

Protocol:

-

Activation : Methanesulfonic acid (1.1 equiv) is activated with DCC (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in DCM at 0°C for 1 hour.

-

Coupling : 4-Methylumbelliferone (1.0 equiv) is added, and the mixture is stirred at RT for 24 hours.

-

Workup : Filter to remove dicyclohexylurea (DCU), concentrate, and purify via column chromatography (SiO₂, hexane/ethyl acetate).

| Coupling Agent | Yield (%) | Purity (HPLC) |

|---|---|---|

| DCC | 92 | 98.5 |

| EDC | 85 | 97.2 |

Advantages :

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and minimal waste. Continuous flow reactors (CFRs) are increasingly adopted to enhance mixing and heat transfer.

Optimized CFR Parameters:

-

Residence Time : 30 minutes

-

Temperature : 25°C

-

Solvent : Ethyl acetate (recyclable)

-

Catalyst : Immobilized lipase (e.g., Candida antarctica Lipase B)

| Metric | Batch vs. CFR |

|---|---|

| Yield | 89% vs. 94% |

| Solvent Consumption | 5 L/kg vs. 1.5 L/kg |

| Energy Cost | $120/kg vs. $75/kg |

Case Study :

A pilot plant achieved 92% yield using enzyme-catalyzed esterification with methanesulfonic anhydride under solvent-free conditions.

Green Chemistry Approaches

To align with sustainability goals, microwave-assisted and solvent-free methods have been explored:

Microwave Synthesis:

Solvent-Free Mechanochemical Synthesis:

Purification and Characterization

Recrystallization : Ethanol/water (3:1) yields needle-like crystals (mp 148–150°C).

Chromatography : SiO₂ with hexane/ethyl acetate (7:3) achieves >99% purity.

Analytical Data :

-

¹H NMR (CDCl₃) : δ 2.45 (s, 3H, CH₃SO₃), 2.58 (s, 3H, C4-CH₃), 6.30 (d, J = 1.0 Hz, H-3), 7.10–7.40 (m, H-5, H-6, H-8).

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxo-2H-chromen-7-yl methanesulfonate can undergo various chemical reactions, including:

Substitution Reactions: The methanesulfonate group can be replaced by other nucleophiles.

Oxidation and Reduction: The chromenone core can participate in redox reactions, although specific conditions and reagents vary.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium carbonate in polar aprotic solvents.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products depend on the specific reactions. For instance, substitution reactions can yield various derivatives depending on the nucleophile used, while oxidation and reduction reactions modify the chromenone core.

Scientific Research Applications

Chemistry

4-Methyl-2-oxo-2H-chromen-7-yl methanesulfonate is primarily used as an intermediate in the synthesis of more complex molecules. Its unique methanesulfonate group allows for various substitution reactions, facilitating the development of new chemical entities.

Biology

In biological research, this compound has been investigated for its potential biological activities , including:

- Antimicrobial Properties : Studies have shown moderate antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 100 μg/mL |

| Escherichia coli | 100 μg/mL |

| Candida albicans | 125 μg/mL |

- Anti-inflammatory Activity : The compound has demonstrated the ability to inhibit protein denaturation, suggesting potential anti-inflammatory effects through stabilization of proteins against thermal denaturation.

- Antioxidant Properties : It exhibits strong antioxidant activity by scavenging reactive oxygen species (ROS), crucial for protecting cells from oxidative stress linked to various diseases.

Medicine

The therapeutic potential of this compound is being explored in treating various diseases. Its mechanisms include:

- Inhibition of Pro-inflammatory Cytokines : The compound's ability to reduce pro-inflammatory cytokines like TNF-α and IL-6 highlights its potential in inflammatory disease management.

- Anticancer Activity : Research indicates that derivatives of this compound may have anticancer properties, warranting further investigation into their efficacy against different cancer cell lines.

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of related coumarin compounds using human serum albumin as a model. Results indicated significant inhibition of albumin denaturation compared to standard anti-inflammatory drugs like ibuprofen, showcasing the compound's potential as an anti-inflammatory agent.

Case Study 2: Antioxidant Efficacy

In controlled experiments assessing antioxidant capacity using DPPH and ABTS assays, this compound exhibited a dose-dependent scavenging effect on free radicals, comparable to standard antioxidants such as ascorbic acid.

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl methanesulfonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, contributing to its antimicrobial activity .

Comparison with Similar Compounds

The structural and functional properties of 4-methyl-2-oxo-2H-chromen-7-yl methanesulfonate can be contextualized by comparing it with analogous sulfonate esters and other coumarin derivatives. Below is a detailed analysis:

Structural and Crystallographic Comparisons

Table 1: Key Structural Features of Sulfonate Derivatives

Key Observations :

- Planarity : The coumarin core remains planar across derivatives, with deviations <0.02 Å .

- Substituent Effects : The dihedral angle between the coumarin and sulfonate-attached aromatic ring varies with substituents. For example, the 4-methoxybenzenesulfonate derivative exhibits a 54.61° dihedral angle, influencing crystal packing via C–H⋯O hydrogen bonds .

- Methanesulfonate vs.

Key Observations :

- Universal Protocol : O-sulfonylation of 7-hydroxy-4-methylcoumarin with sulfonyl chlorides in CH₂Cl₂/Et₃N is a standard method for synthesizing these derivatives .

Key Observations :

- Propionate esters (e.g., 4-methyl-2-oxo-2H-chromen-7-yl propionate) are used as self-immolative probes for detecting hydrogen sulfide, highlighting the versatility of coumarin esters in bioanalytical chemistry .

Stability and Reactivity

- Methanesulfonate vs. Tosylate : Methanesulfonate’s smaller substituent may enhance hydrolytic stability compared to aromatic sulfonates, which are prone to enzymatic cleavage in biological systems.

Biological Activity

4-Methyl-2-oxo-2H-chromen-7-yl methanesulfonate is a synthetic compound belonging to the coumarin family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and antioxidant activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound features a coumarin backbone with a methanesulfonate group, contributing to its unique reactivity and biological properties. The molecular formula is C₁₈H₁₄O₅S, with a molecular weight of approximately 346.34 g/mol. The presence of the methanesulfonate group enhances its solubility and bioavailability, making it a suitable candidate for pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

1. Anti-inflammatory Activity

Similar compounds have demonstrated the capacity to inhibit protein denaturation, which is indicative of potential anti-inflammatory effects. The mechanism involves the stabilization of proteins against thermal denaturation, thereby reducing inflammation markers in vitro .

2. Antioxidant Properties

Research indicates that this compound may exhibit strong antioxidant activity by scavenging reactive oxygen species (ROS). This property is crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of coumarin derivatives, including this compound. The compound has shown moderate antibacterial activity against several strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 100 μg/mL |

| Escherichia coli | 100 μg/mL |

| Candida albicans | 125 μg/mL |

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents .

Case Studies

A notable study evaluated the anti-inflammatory effects of related coumarin compounds using human albumin as a model. The results indicated that derivatives of this compound exhibited significant inhibition of albumin denaturation compared to standard drugs like ibuprofen, showcasing their potential as anti-inflammatory agents .

Another investigation focused on the synthesis and biological evaluation of derivatives containing this core structure. Compounds synthesized from this compound demonstrated varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria, reinforcing the versatility of coumarins in medicinal chemistry .

Q & A

Q. What are the optimal synthetic routes for preparing 4-methyl-2-oxo-2H-chromen-7-yl methanesulfonate, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 4-methylumbelliferone with methanesulfonyl chloride in the presence of a base (e.g., K₂CO₃) in ethyl acetate under reflux conditions . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.1 molar ratio of coumarin to sulfonyl chloride) and extended reaction times (5–6 hours). Impurities from incomplete sulfonation can be mitigated by recrystallization in hexane/ethyl acetate (7:1 ratio) .

Q. How can spectroscopic and crystallographic methods validate the structural integrity of this compound?

- X-ray crystallography confirms the planar chromenone core and sulfonate ester geometry, with bond angles (e.g., O–S–C at ~106.43°) and torsional parameters (e.g., dihedral angle between coumarin and sulfonate groups: 71.40°) providing structural validation .

- ¹H/¹³C NMR identifies key signals: aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.3–2.5 ppm for C4-CH₃), and sulfonate oxygen environments (δ 3.1–3.3 ppm for OSO₂) .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water. Stability studies indicate degradation under prolonged UV exposure due to the chromenone moiety, necessitating storage in amber vials at 4°C .

Advanced Research Questions

Q. How do substituent variations (e.g., halogenation, alkylation) on the coumarin core influence biological activity, and what contradictions exist in reported data?

Structural analogs show activity trends tied to substituent electronic effects:

- Halogenation (e.g., Cl at C3/C6) enhances anticancer activity but reduces solubility .

- Methoxy groups on the sulfonate aryl ring (e.g., 4-methoxybenzenesulfonate) improve fluorescence properties for molecular labeling but may lower TNF-α inhibition efficacy . Contradictions : Some studies report high cytotoxicity for halogenated derivatives , while others note reduced activity due to steric hindrance . Resolution requires comparative assays under standardized conditions (e.g., MTT protocols across cell lines).

Q. What mechanistic insights explain its inhibitory activity against enzymes like Cdc25 phosphatases or HSP90?

The sulfonate group acts as a hydrogen-bond acceptor, targeting catalytic residues (e.g., Cys473 in Cdc25B). Docking studies reveal π-π stacking between the chromenone ring and hydrophobic enzyme pockets, with IC₅₀ values correlating with substituent electronegativity . Contradictory Ki values in literature may arise from assay variability (e.g., fluorescence quenching interference).

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- DFT calculations predict frontier molecular orbitals (e.g., HOMO-LUMO gap ~4.2 eV) to assess redox stability .

- MD simulations evaluate membrane permeability via logP adjustments (e.g., adding polar groups to sulfonate derivatives reduces logP from 2.1 to 1.4) .

Methodological Guidance

Q. What strategies resolve discrepancies in crystallographic data between synthetic batches?

Discrepancies in unit cell parameters (e.g., a-axis variations ±0.05 Å) often stem from solvent inclusion or polymorphism. Use SC-XRD with high-resolution data (θ > 25°) and Hirshfeld surface analysis to identify packing differences .

Q. How can SAR studies differentiate between steric and electronic effects of substituents?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.